molecular formula C4H5ClO4 B1583703 (R)-2-Chlorosuccinic acid CAS No. 3972-40-5

(R)-2-Chlorosuccinic acid

Cat. No. B1583703
CAS RN: 3972-40-5
M. Wt: 152.53 g/mol
InChI Key: QEGKXSHUKXMDRW-UWTATZPHSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of compound it is (e.g., organic, inorganic, acid, base, etc.). It may also include information about its natural occurrence or synthesis .


Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the types of bonds (covalent, ionic, etc.) that hold these atoms together .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity with other compounds and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its acid/base properties .

Scientific Research Applications

Synthesis and Chemical Intermediates

(R)-2-Chlorosuccinic acid is a significant chemical intermediate in the synthesis of various compounds. It's used in the preparation of (R)-2-chloromandelic acid, a key intermediate in producing anti-platelet drugs like clopidogrel, which inhibits platelets from forming blood clots (Shen, 2011). Additionally, this acid plays a role in the stereochemistry of chloride ion channels. Its chiral analogues have been studied for their influence on Cl ion flux in biological systems, highlighting the significance of its absolute configuration in biological processes (Bettoni et al., 1987).

Biochemical Research

In biochemical studies, (R)-2-Chlorosuccinic acid has been explored as a substrate for succinic dehydrogenase in kidney cortex research. Its role as a competitive inhibitor of this enzyme provides insights into metabolic pathways, such as the Krebs cycle and gluconeogenesis (Rognstad, 1971).

Medicinal Chemistry

The compound is relevant in the synthesis of R-aminophosphonic acids, where it contributes to the development of compounds with broad physiological and pathological influence. These include applications ranging from agrochemistry to medicine, highlighting the compound's versatility in synthesizing biologically active substances (Mucha et al., 2011).

Environmental Applications

In environmental research, (R)-2-Chlorosuccinic acid has been identified as a major byproduct in the ozonation of chlorophenols, suggesting its role in water treatment and pollution control strategies. It highlights the potential for chemical transformations in environmental remediation processes (Stowell et al., 1992).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound, including its toxicity and any precautions that should be taken when handling it .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties .

properties

IUPAC Name

(2R)-2-chlorobutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGKXSHUKXMDRW-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101032073
Record name (2R)-2-Chlorosuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101032073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Chlorosuccinic acid

CAS RN

3972-40-5
Record name Chlorosuccinic acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003972405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-Chlorosuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101032073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLOROSUCCINIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/936SBK549N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JM Spaniol, KA Wheeler - RSC advances, 2016 - pubs.rsc.org
M. Centnerszwer's seminal 1899 report investigated the stereochemical relationship between optical antipodes of different substances using melting-point behavior. One intriguing …
Number of citations: 8 pubs.rsc.org
Y Wu, MJ Liu, HQ Huang, GX Huang… - European Journal of …, 2017 - Wiley Online Library
The stereocontrolled synthesis of atorvastatin calcium starting from commercially available d‐aspartic acid using an intramolecular oxidative oxygen‐nucleophilic bromocyclization of a …

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